3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both ethoxy and methoxy groups, along with a fluorophenyl moiety, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction might proceed as follows:
-
Starting Materials
- 3-ethoxy-4-methoxybenzohydrazide
- 2-fluorobenzoic acid
-
Reaction Conditions
- Dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
- Solvents like dichloromethane (DCM) or dimethylformamide (DMF)
- Reaction temperatures typically range from 60°C to 100°C
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for scale. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and improved yields.
Automated Systems: For precise control over reaction parameters.
Purification Techniques: Such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been investigated for its antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies have shown that oxadiazoles can exhibit anti-inflammatory, analgesic, and anticancer activities, making them valuable in pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- 3-(3-ethoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- 3-(3-ethoxy-4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole stands out due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and biological activity. The fluorophenyl group also adds to its unique properties, potentially enhancing its stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(3-ethoxy-4-methoxyphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-3-22-15-10-11(8-9-14(15)21-2)16-19-17(23-20-16)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGLEDNLCJUTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.